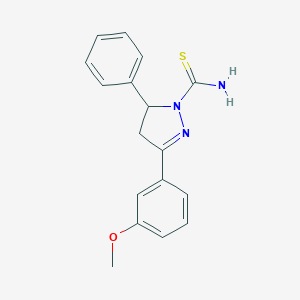![molecular formula C21H16ClN3O3S2 B276206 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B276206.png)
3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, also known as compound X, is a thieno[3,2-d]pyrimidine derivative that has shown promising results in scientific research. This compound has been extensively studied for its potential use in the treatment of various diseases.
Mechanism of Action
The mechanism of action of 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one X is not fully understood. However, it is believed that the 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one acts by inhibiting various enzymes and signaling pathways that are involved in the progression of diseases. For example, in cancer research, 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one X has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. In inflammation research, 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one X has been shown to inhibit the activity of NF-κB, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. In cancer research, 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one X has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammation research, 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one X has been shown to reduce the production of inflammatory cytokines and inhibit the migration of immune cells to the site of inflammation. In infectious disease research, 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one X has been shown to have antimicrobial activity against various pathogens.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one X in lab experiments is its high potency and selectivity. This allows for the use of lower concentrations of the 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, which reduces the risk of toxicity and side effects. However, one of the limitations of using 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one X is its low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are many future directions for the research of 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one X. One direction is to further investigate its potential use in the treatment of cancer, inflammation, and infectious diseases. Another direction is to optimize the synthesis method to improve the yield and purity of the 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. Additionally, further studies are needed to fully understand the mechanism of action of 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one X and its biochemical and physiological effects.
Synthesis Methods
The synthesis of 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one X involves the reaction of 2-chloroethyl isocyanate with 3-methoxybenzaldehyde to form a key intermediate. This intermediate is then reacted with 2-mercaptothiophene-3-carboxylic acid to yield 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one X. The synthesis method has been optimized to achieve high yields and purity of the 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one.
Scientific Research Applications
Compound X has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and infectious diseases. In cancer research, 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one X has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one X has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In infectious disease research, 3-amino-2-{[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl}-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one X has been shown to have antimicrobial activity against various pathogens.
properties
Molecular Formula |
C21H16ClN3O3S2 |
|---|---|
Molecular Weight |
458 g/mol |
IUPAC Name |
3-amino-2-[2-(2-chlorophenyl)-2-oxoethyl]sulfanyl-6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H16ClN3O3S2/c1-28-13-6-4-5-12(9-13)18-10-16-19(30-18)20(27)25(23)21(24-16)29-11-17(26)14-7-2-3-8-15(14)22/h2-10H,11,23H2,1H3 |
InChI Key |
WWJDYQGYPKEYHR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4Cl)N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC3=C(S2)C(=O)N(C(=N3)SCC(=O)C4=CC=CC=C4Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(2-hydroxyethyl)-5-methyl-3-oxo-1H-pyrazol-2-yl]-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B276124.png)
![2-(3-oxo-4,5,6,7-tetrahydro-1H-indazol-2-yl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one](/img/structure/B276126.png)
![ethyl 4-[(2-oxopropyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276127.png)
![ethyl 4-({2-[(anilinocarbonyl)amino]-2-oxoethyl}sulfanyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276129.png)
![ethyl 4-[(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276130.png)
![ethyl 3-(2-amino-2-oxoethyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276132.png)
![ethyl 3-(2-{[(methylamino)carbonyl]amino}-2-oxoethyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B276134.png)



![N-methyl-N'-[({5-[(3-methyl-6-oxo-5,6-dihydro-1(2H)-pyridazinyl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]urea](/img/structure/B276144.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)-6-methyl-1,4-dihydro-3(2H)-pyridazinone](/img/structure/B276145.png)
![N-[4-(aminosulfonyl)phenyl]-2-({4-ethyl-5-[(3-methyl-6-oxo-5,6-dihydro-1(2H)-pyridazinyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B276146.png)
![2-[(5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-6-methyl-1,4-dihydro-3(2H)-pyridazinone](/img/structure/B276147.png)